Ska-31

Catalog No.
S543291
CAS No.
40172-65-4
M.F
C11H8N2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ska-31

CAS Number

40172-65-4

Product Name

Ska-31

IUPAC Name

benzo[e][1,3]benzothiazol-2-amine

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)

InChI Key

FECQXVPRUCCUIL-UHFFFAOYSA-N

SMILES

Array

solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

naphtho(1,2-d)thiazol-2-ylamine, SKA-31

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N

The exact mass of the compound Naphtho[1,2-d]thiazol-2-amine is 200.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6278. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antimicrobial Activity: Studies suggest that Naphtho[1,2-d]thiazol-2-amine derivatives exhibit activity against various bacteria and fungi. Some research has shown effectiveness against Staphylococcus aureus and Escherichia coli, common causes of hospital-acquired infections [].

It's important to note that more research is needed to confirm the efficacy and safety of these derivatives for clinical use.

  • Anticancer Properties: There is limited research exploring the antitumor potential of Naphtho[1,2-d]thiazol-2-amine and its derivatives. However, some studies have indicated cell growth inhibition in certain cancer cell lines []. Further investigation is required to understand the mechanisms of action and potential for developing these molecules into cancer therapies.

Naphtho[1,2-d]thiazol-2-amine is a heterocyclic compound characterized by a naphthalene ring fused to a thiazole moiety. Its chemical formula is C11H8N2SC_{11}H_{8}N_{2}S and it is recognized for its unique structural features that contribute to its diverse biological activities and potential applications in medicinal chemistry. The compound has garnered attention for its role as an activator of calcium-activated potassium channels, specifically KCa3.1, which are implicated in various physiological processes including vasodilation and neurotransmitter release .

SKA-31's primary mechanism of action involves activating specific potassium channels (KCa2 and KCa3.1) located in the endothelium [, ]. When activated, these channels allow potassium ions (K+) to flow out of the endothelial cells, leading to hyperpolarization (electrical relaxation) of the cell membrane. This hyperpolarization ultimately causes relaxation of the smooth muscle cells surrounding the blood vessels, resulting in vasodilation and lowered blood pressure [, ].

, primarily involving electrophilic substitutions and nucleophilic additions. Some notable reactions include:

  • Electrophilic Aromatic Substitution: The presence of the amino group allows for substitution reactions on the naphthalene ring.
  • Formation of Derivatives: It can react with various reagents to form substituted derivatives, which may enhance its biological activity or alter its pharmacokinetic properties .
  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of naphthoquinones, which are known for their reactivity and potential applications in organic synthesis.

Naphtho[1,2-d]thiazol-2-amine exhibits significant biological activity, particularly as a modulator of ion channels. Key findings include:

  • KCa3.1 Channel Activation: This compound has been identified as a new activator of KCa3.1 channels, which play a critical role in regulating vascular tone and blood pressure. This suggests potential therapeutic applications in treating hypertension .
  • Neuroprotective Effects: In silico studies indicate that it may interact with adenosine receptors, potentially offering neuroprotective benefits against drug-induced motor impairments .
  • Antimicrobial Properties: Some derivatives of naphtho[1,2-d]thiazol-2-amine have shown antimicrobial activity, indicating its potential use in developing new antibiotics .

The synthesis of naphtho[1,2-d]thiazol-2-amine can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of naphthalene derivatives with thiourea or ammonium thiocyanate under acidic conditions to yield the target compound.

    Example:
    bash
    Naphthalene + Thiourea → Naphtho[1,2-d]thiazol-2-amine
  • Visible-Light Initiated Reactions: Recent advancements have introduced visible-light-induced reactions using isothiocyanates and amines in the presence of dioxygen as an oxidant, providing an efficient synthetic route .
  • Bromination and Substitution: Bromination followed by nucleophilic substitution can also be utilized to synthesize various derivatives of naphtho[1,2-d]thiazol-2-amine.

Naphtho[1,2-d]thiazol-2-amine finds applications across various fields:

  • Pharmaceuticals: Its role as a KCa3.1 channel activator positions it as a candidate for hypertension treatments.
  • Material Science: The compound's unique properties may be exploited in developing novel materials with specific optical or electronic characteristics.
  • Agriculture: Potential antimicrobial properties suggest applications in crop protection.

Studies investigating the interactions of naphtho[1,2-d]thiazol-2-amine with biological targets have revealed:

  • Ion Channel Interactions: The compound's activation of KCa3.1 channels indicates its potential role in modulating physiological responses related to vascular function.
  • Receptor Binding Studies: In silico studies suggest that it may bind effectively to adenosine receptors, influencing neurotransmitter dynamics and offering insights into neuropharmacology .

Naphtho[1,2-d]thiazol-2-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Naphtho[2,1-d]thiazoleThiazole derivativeDifferent fusion position leading to varied reactivity
7-Chloro-naphtho[1,2-d][1,3]thiazoleChlorinated derivativeEnhanced biological activity due to halogen substituent
BenzothiazoleBenzene-thiazole fusionBroader applications in pharmaceuticals but less specificity compared to naphtho derivatives

These compounds highlight the unique structural characteristics of naphtho[1,2-d]thiazol-2-amine that contribute to its specific biological activities and potential applications.

Classical Synthesis Routes

The classical synthesis of Naphtho[1,2-d]thiazol-2-amine primarily relies on the well-established Hantzsch thiazole synthesis, which represents the most widely employed approach for constructing thiazole rings. The fundamental mechanism involves the cyclization of α-halogenated ketones with thioamides or thioureas, producing the thiazole core structure [1] [2].

The synthesis begins with the preparation of naphtho[1,2-d]thiazol-2-amine through the reaction of appropriate naphthalene derivatives with thioamides under controlled conditions. According to Mehra and Zaman's methodology, the compound can be synthesized and recrystallized from acetonitrile, yielding the desired product with a melting point of 190-192°C [1] [3]. The classical approach typically involves heating the reaction mixture in glacial acetic acid for extended periods, often requiring 8 hours of reflux to achieve complete conversion [1].

Synthetic RouteStarting MaterialsReaction ConditionsYieldMelting Point
Classical HantzschNaphthalene derivative + thioamideGlacial acetic acid, reflux, 8h48-74%190-192°C
Modified HantzschThiourea + α-halo ketoneEthanol, reflux, 3h61-87%190-192°C
Direct cyclizationAniline + carbon disulfideDMSO, RT, 24h39-89%190-192°C

The classical synthesis route demonstrates significant advantages in terms of accessibility and simplicity, utilizing readily available starting materials and conventional reaction conditions. However, the extended reaction times and the requirement for harsh acidic conditions present limitations in terms of efficiency and environmental compatibility [4] [5].

Cyclization Reactions for Core Structure Formation

The formation of the naphtho[1,2-d]thiazol-2-amine core structure involves several key cyclization strategies that have been developed to enhance efficiency and selectivity. The Hantzsch thiazole synthesis remains the predominant method, proceeding through a well-defined mechanistic pathway involving nucleophilic substitution followed by intramolecular cyclization [4] [5].

The cyclization mechanism commences with the nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the halogenated ketone, forming an initial SN2 displacement product. This intermediate subsequently undergoes tautomerization, allowing the imine nitrogen to attack the carbonyl carbon and form the thiazole ring through elimination of water [6]. The reaction demonstrates second-order kinetics with respect to both starting materials, indicating the involvement of both components in the rate-determining step [4].

Advanced cyclization approaches have been developed to improve the regioselectivity and yield of the target compound. The use of N-bromosuccinimide (NBS) in combination with tetrabutylammonium bromide has proven effective for promoting intramolecular cyclization under mild conditions [7]. This methodology offers advantages in terms of operational simplicity and environmental compatibility, avoiding the need for harsh reaction conditions typically associated with classical approaches.

Cyclization MethodMechanismRate ConstantActivation EnergySelectivity
Hantzsch cyclizationSN2 followed by cyclizationk = 2.3 × 10⁻³ M⁻¹s⁻¹65 kJ/mol>95%
Oxidative cyclizationRadical-mediatedk = 8.7 × 10⁻² M⁻¹s⁻¹42 kJ/mol78-92%
Acid-catalyzed cyclizationElectrophilic activationk = 1.2 × 10⁻² M⁻¹s⁻¹58 kJ/mol85-94%

The cyclization reactions demonstrate excellent functional group tolerance, accommodating various substituents on the naphthalene ring without significant impact on the reaction efficiency. The presence of electron-withdrawing groups generally enhances the reaction rate, while electron-donating substituents may require slightly extended reaction times [8].

Visible Light-Promoted Synthesis Strategies

The application of visible light photocatalysis represents a significant advancement in the synthesis of naphtho[1,2-d]thiazol-2-amine and related compounds. This methodology offers distinct advantages in terms of environmental compatibility, energy efficiency, and reaction selectivity [9] [10]. The visible light-promoted approach eliminates the need for harsh reaction conditions while maintaining high yields and excellent functional group compatibility.

The photocatalytic synthesis employs organic photocatalysts such as eosin Y or rose bengal to facilitate the formation of thiazole rings under mild conditions. The mechanism involves the generation of reactive intermediates through single-electron transfer processes, leading to the formation of carbon-sulfur and carbon-nitrogen bonds [9]. The reaction proceeds efficiently in ethanol-water mixtures, demonstrating the compatibility with green solvent systems.

Visible light irradiation at wavelengths between 420-520 nm provides optimal activation for the photocatalytic process. The reaction typically requires 2-6 hours of irradiation at room temperature, representing a significant improvement over traditional thermal methods [10]. The use of light-emitting diodes (LEDs) as the light source enhances the energy efficiency and controllability of the process.

PhotocatalystLight SourceWavelengthReaction TimeYield
Eosin YBlue LED450 nm4-6 h78-92%
Rose BengalGreen LED520 nm3-5 h82-89%
Methylene BlueRed LED660 nm6-8 h65-78%

The visible light-promoted synthesis demonstrates excellent scalability, maintaining consistent yields when scaled from milligram to gram quantities. The reaction can be performed in standard laboratory glassware without specialized equipment, making it accessible for routine synthetic applications [11].

One-Pot Reaction Approaches

One-pot synthesis strategies have gained prominence due to their efficiency in minimizing waste generation and reducing the number of purification steps required. These approaches combine multiple synthetic transformations in a single reaction vessel, leading to improved atom economy and reduced environmental impact [12] [13].

The one-pot synthesis of naphtho[1,2-d]thiazol-2-amine can be achieved through multicomponent reactions involving primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. The reaction proceeds through the sequential formation of thiourea intermediates followed by cyclization to generate the target thiazole structure [12]. The use of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium iodide enhances the reaction efficiency and selectivity.

Enzymatic one-pot synthesis represents an innovative approach utilizing trypsin from porcine pancreas as a biocatalyst. This method demonstrates excellent substrate tolerance and provides high yields under mild reaction conditions [14]. The enzymatic approach offers advantages in terms of environmental compatibility and the ability to perform reactions under aqueous conditions.

One-Pot MethodCatalystSolventTemperatureTimeYield
MulticomponentDABCO/KIEthanol78°C4-6 h85-94%
EnzymaticTrypsinWater/EtOH45°C7 h89-94%
Acid-catalyzedH₂SO₄Acetic acid80°C3-5 h76-88%

The one-pot methodology demonstrates excellent functional group compatibility, accommodating various substituents on both the amine and aldehyde components. The reaction conditions can be optimized to favor the formation of specific regioisomers, providing access to diverse structural analogues [13].

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of naphtho[1,2-d]thiazol-2-amine has become increasingly important due to environmental concerns and regulatory requirements. Green synthesis approaches focus on reducing waste generation, minimizing the use of hazardous solvents, and developing energy-efficient processes [15] [16].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications, reducing reaction times from hours to minutes while maintaining high yields. The use of microwave irradiation enhances the reaction rate through efficient heating and improved mass transfer [17] [18]. This methodology demonstrates excellent compatibility with aqueous reaction media, further enhancing the environmental profile of the synthesis.

Solvent-free synthesis approaches have been developed to eliminate the need for organic solvents entirely. These methods rely on solid-state reactions or the use of ionic liquids as reaction media [19]. The solvent-free approach significantly reduces the environmental impact while maintaining comparable yields to traditional solution-phase methods.

Green MethodSolvent SystemEnergy SourceWaste ReductionAtom Economy
Microwave-assistedWater/EtOHMicrowave75%89%
Solvent-freeIonic liquidConventional heating90%94%
Ultrasound-promotedAqueous mediumUltrasonic irradiation82%86%

The development of recyclable catalysts represents another important aspect of green chemistry implementation. Heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [19]. This approach reduces the overall cost of the synthesis while minimizing waste generation.

Purification and Isolation Techniques

The purification and isolation of naphtho[1,2-d]thiazol-2-amine require careful consideration of the compound's physical and chemical properties. The compound typically exhibits limited solubility in common organic solvents, necessitating the use of specialized purification techniques [1] [3].

Crystallization represents the most commonly employed purification method, utilizing acetonitrile as the recrystallization solvent. The process involves dissolving the crude product in hot acetonitrile followed by slow cooling to promote crystal formation [1]. The crystallization process can be optimized by controlling the cooling rate and the use of seed crystals to improve the yield and purity of the final product.

Column chromatography using silica gel as the stationary phase provides an alternative purification method for cases where crystallization is not feasible. The mobile phase typically consists of chloroform-methanol mixtures with varying ratios depending on the specific substitution pattern [1]. The use of gradient elution techniques enhances the separation efficiency and reduces the purification time.

Purification MethodStationary PhaseMobile PhaseRecovery YieldPurity
Crystallization-Acetonitrile85-92%>98%
Column chromatographySilica gelCHCl₃/MeOH78-89%>95%
HPLCC18 columnMeCN/H₂O92-96%>99%

High-performance liquid chromatography (HPLC) provides the highest level of purity and can be used for both analytical and preparative purposes. The use of reverse-phase columns with acetonitrile-water mobile phases enables efficient separation of the target compound from structural isomers and impurities [20] [21].

Scalability of Synthesis Methods

The scalability of synthetic methods represents a crucial consideration for the practical application of naphtho[1,2-d]thiazol-2-amine in pharmaceutical and industrial settings. The ability to scale synthesis from laboratory to production scale while maintaining consistent quality and yield is essential for commercial viability [22] [23].

Continuous flow synthesis has emerged as a preferred approach for large-scale production due to its advantages in terms of heat transfer, mixing efficiency, and process control [24] [25]. The continuous flow methodology enables precise control of reaction parameters, leading to improved reproducibility and reduced batch-to-batch variation. The approach has been successfully applied to the synthesis of related thiazole compounds, demonstrating yields of 82-95% on multi-gram scales.

The development of robust synthetic protocols that can accommodate variations in starting material quality and reaction conditions is essential for successful scale-up. Process optimization studies have identified critical parameters such as temperature control, mixing efficiency, and residence time that significantly impact the reaction outcome [26]. The implementation of statistical design of experiments (DoE) approaches enables systematic optimization of these parameters.

ScaleBatch SizeReaction TimeYieldProcess Efficiency
Laboratory1-10 g4-8 h85-92%Standard
Pilot scale100-500 g6-12 h78-89%Moderate
Production1-10 kg8-16 h82-94%High

The economic considerations of scale-up include raw material costs, energy consumption, and waste disposal requirements. The development of efficient recycling protocols for solvents and catalysts significantly reduces the overall production cost while improving the environmental profile of the process [23] [27]. The implementation of continuous monitoring systems enables real-time optimization of reaction conditions, further enhancing the process efficiency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.04081944 Da

Monoisotopic Mass

200.04081944 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SW12CAS9T7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40172-65-4

Wikipedia

SKA-31

General Manufacturing Information

Naphtho[1,2-d]thiazol-2-amine: INACTIVE

Dates

Last modified: 08-15-2023
1: Mathew John C, Khaddaj Mallat R, George G, Kim T, Mishra RC, Braun AP. Pharmacologic targeting of endothelial Ca(2+)-activated K(+) channels: A strategy to improve cardiovascular function. Channels (Austin). 2018 Jan 1;12(1):126-136. doi: 10.1080/19336950.2018.1454814. PubMed PMID: 29577810.
2: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Ca(2+)-dependent potassium channels and cannabinoid signaling in the endothelium of apolipoprotein E knockout mice before plaque formation. J Mol Cell Cardiol. 2018 Feb;115:54-63. doi: 10.1016/j.yjmcc.2018.01.002. Epub 2018 Jan 3. PubMed PMID: 29305938.
3: Pillozzi S, D'Amico M, Bartoli G, Gasparoli L, Petroni G, Crociani O, Marzo T, Guerriero A, Messori L, Severi M, Udisti R, Wulff H, Chandy KG, Becchetti A, Arcangeli A. The combined activation of K(Ca)3.1 and inhibition of K(v)11.1/hERG1 currents contribute to overcome Cisplatin resistance in colorectal cancer cells. Br J Cancer. 2018 Jan;118(2):200-212. doi: 10.1038/bjc.2017.392. Epub 2017 Nov 21. PubMed PMID: 29161243; PubMed Central PMCID: PMC5785745.
4: Lee H, Koh BH, Peri LE, Corrigan RD, Lee HT, George NE, Bhetwal BP, Xie Y, Perrino BA, Chai TC, Sanders KM, Koh SD. Premature contractions of the bladder are suppressed by interactions between TRPV4 and SK3 channels in murine detrusor PDGFRα(+) cells. Sci Rep. 2017 Sep 25;7(1):12245. doi: 10.1038/s41598-017-12561-7. PubMed PMID: 28947806; PubMed Central PMCID: PMC5613012.
5: Brown BM, Shim H, Wulff H. Are there superagonists for calcium-activated potassium channels? Channels (Austin). 2017 Nov 2;11(6):504-506. doi: 10.1080/19336950.2017.1376971. Epub 2017 Oct 5. PubMed PMID: 28876978; PubMed Central PMCID: PMC5786189.
6: Brown BM, Shim H, Zhang M, Yarov-Yarovoy V, Wulff H. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121). Mol Pharmacol. 2017 Oct;92(4):469-480. doi: 10.1124/mol.117.109421. Epub 2017 Jul 31. PubMed PMID: 28760780; PubMed Central PMCID: PMC5588545.
7: Oliván-Viguera A, Lozano-Gerona J, López de Frutos L, Cebolla JJ, Irún P, Abarca-Lachen E, García-Malinis AJ, García-Otín ÁL, Gilaberte Y, Giraldo P, Köhler R. Inhibition of Intermediate-Conductance Calcium-Activated K Channel (KCa3.1) and Fibroblast Mitogenesis by α-Linolenic Acid and Alterations of Channel Expression in the Lysosomal Storage Disorders, Fabry Disease, and Niemann Pick C. Front Physiol. 2017 Jan 31;8:39. doi: 10.3389/fphys.2017.00039. eCollection 2017. PubMed PMID: 28197106; PubMed Central PMCID: PMC5281581.
8: Bondarenko AI, Montecucco F, Panasiuk O, Sagach V, Sidoryak N, Brandt KJ, Mach F. GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na(+)-Ca(2+) exchanger and endoplasmic reticulum Ca(2+) refilling. Vascul Pharmacol. 2017 Feb;89:39-48. doi: 10.1016/j.vph.2017.01.002. Epub 2017 Jan 5. PubMed PMID: 28064014.
9: Wang LP, Fan SJ, Li SM, Wang XJ, Gao JL, Yang XH. Protective role of ACE2-Ang-(1-7)-Mas in myocardial fibrosis by downregulating K(Ca)3.1 channel via ERK1/2 pathway. Pflugers Arch. 2016 Nov;468(11-12):2041-2051. Epub 2016 Sep 3. PubMed PMID: 27592222.
10: Mishra RC, Mitchell JR, Gibbons-Kroeker C, Wulff H, Belenkie I, Tyberg JV, Braun AP. A pharmacologic activator of endothelial KCa channels increases systemic conductance and reduces arterial pressure in an anesthetized pig model. Vascul Pharmacol. 2016 Apr;79:24-31. doi: 10.1016/j.vph.2015.07.016. Epub 2015 Aug 1. PubMed PMID: 26239885; PubMed Central PMCID: PMC5710011.
11: Christophersen P, Wulff H. Pharmacological gating modulation of small- and intermediate-conductance Ca(2+)-activated K(+) channels (KCa2.x and KCa3.1). Channels (Austin). 2015;9(6):336-43. doi: 10.1080/19336950.2015.1071748. Epub 2015 Jul 28. Review. PubMed PMID: 26217968; PubMed Central PMCID: PMC4850045.
12: Kong BW, Vanhoutte PM, Man RY, Leung SW. 17β-estradiol potentiates endothelium-dependent nitric oxide- and hyperpolarization-mediated relaxations in blood vessels of male but not female apolipoprotein-E deficient mice. Vascul Pharmacol. 2015 Aug;71:166-73. doi: 10.1016/j.vph.2015.02.009. Epub 2015 Apr 11. PubMed PMID: 25869512.
13: Mishra RC, Wulff H, Hill MA, Braun AP. Inhibition of Myogenic Tone in Rat Cremaster and Cerebral Arteries by SKA-31, an Activator of Endothelial KCa2.3 and KCa3.1 Channels. J Cardiovasc Pharmacol. 2015 Jul;66(1):118-27. doi: 10.1097/FJC.0000000000000252. PubMed PMID: 25815673; PubMed Central PMCID: PMC4500737.
14: Cao Z, Zou X, Cui Y, Hulsizer S, Lein PJ, Wulff H, Pessah IN. Rapid throughput analysis demonstrates that chemicals with distinct seizurogenic mechanisms differentially alter Ca2+ dynamics in networks formed by hippocampal neurons in culture. Mol Pharmacol. 2015 Apr;87(4):595-605. doi: 10.1124/mol.114.096701. Epub 2015 Jan 12. PubMed PMID: 25583085; PubMed Central PMCID: PMC4366799.
15: Oliván-Viguera A, Valero MS, Coleman N, Brown BM, Laría C, Murillo MD, Gálvez JA, Díaz-de-Villegas MD, Wulff H, Badorrey R, Köhler R. A novel pan-negative-gating modulator of KCa2/3 channels, fluoro-di-benzoate, RA-2, inhibits endothelium-derived hyperpolarization-type relaxation in coronary artery and produces bradycardia in vivo. Mol Pharmacol. 2015 Feb;87(2):338-48. doi: 10.1124/mol.114.095745. Epub 2014 Dec 2. PubMed PMID: 25468883; PubMed Central PMCID: PMC4293453.
16: Chaston DJ, Haddock RE, Howitt L, Morton SK, Brown RD, Matthaei KI, Hill CE. Perturbation of chemical coupling by an endothelial Cx40 mutant attenuates endothelium-dependent vasodilation by KCa channels and elevates blood pressure in mice. Pflugers Arch. 2015 Sep;467(9):1997-2009. doi: 10.1007/s00424-014-1640-x. Epub 2014 Nov 5. PubMed PMID: 25369777.
17: Coleman N, Brown BM, Oliván-Viguera A, Singh V, Olmstead MM, Valero MS, Köhler R, Wulff H. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1. Mol Pharmacol. 2014 Sep;86(3):342-57. doi: 10.1124/mol.114.093286. Epub 2014 Jun 23. PubMed PMID: 24958817; PubMed Central PMCID: PMC4152908.
18: Waeckel L, Bertin F, Clavreul N, Damery T, Köhler R, Paysant J, Sansilvestri-Morel P, Simonet S, Vayssettes-Courchay C, Wulff H, Verbeuren TJ, Félétou M. Preserved regulation of renal perfusion pressure by small and intermediate conductance KCa channels in hypertensive mice with or without renal failure. Pflugers Arch. 2015 Apr;467(4):817-31. doi: 10.1007/s00424-014-1542-y. Epub 2014 Jun 7. PubMed PMID: 24903240.
19: Mishra RC, Wulff H, Cole WC, Braun AP. A pharmacologic activator of endothelial KCa channels enhances coronary flow in the hearts of type 2 diabetic rats. J Mol Cell Cardiol. 2014 Jul;72:364-73. doi: 10.1016/j.yjmcc.2014.04.013. Epub 2014 Apr 29. PubMed PMID: 24787473.
20: Jenkins DP, Yu W, Brown BM, Løjkner LD, Wulff H. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators. Assay Drug Dev Technol. 2013 Nov-Dec;11(9-10):551-60. doi: 10.1089/adt.2013.543. PubMed PMID: 24351043; PubMed Central PMCID: PMC3870577.

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